3-Amino-4-[(3-methoxyphenyl)amino]-1H-isochromen-1-one
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Overview
Description
3-Amino-4-[(3-methoxyphenyl)amino]-1H-isochromen-1-one is a complex organic compound that belongs to the class of isochromenones This compound is characterized by the presence of an amino group, a methoxyphenyl group, and an isochromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-[(3-methoxyphenyl)amino]-1H-isochromen-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isochromenone Core: The isochromenone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Amino Group: The amino group can be introduced via nucleophilic substitution reactions using amines.
Attachment of Methoxyphenyl Group: The methoxyphenyl group can be attached through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-[(3-methoxyphenyl)amino]-1H-isochromen-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed.
Major Products Formed
The major products formed from these reactions include quinones, reduced derivatives, and substituted compounds with various functional groups.
Scientific Research Applications
3-Amino-4-[(3-methoxyphenyl)amino]-1H-isochromen-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Amino-4-[(3-methoxyphenyl)amino]-1H-isochromen-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-[(4-methoxyphenyl)amino]-1H-isochromen-1-one
- 3-Amino-4-[(3-ethoxyphenyl)amino]-1H-isochromen-1-one
- 3-Amino-4-[(3-hydroxyphenyl)amino]-1H-isochromen-1-one
Uniqueness
3-Amino-4-[(3-methoxyphenyl)amino]-1H-isochromen-1-one is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and effects.
Properties
CAS No. |
851320-44-0 |
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Molecular Formula |
C16H14N2O3 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
3-amino-4-(3-methoxyanilino)isochromen-1-one |
InChI |
InChI=1S/C16H14N2O3/c1-20-11-6-4-5-10(9-11)18-14-12-7-2-3-8-13(12)16(19)21-15(14)17/h2-9,18H,17H2,1H3 |
InChI Key |
KNJZULYXYUXUKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C(OC(=O)C3=CC=CC=C32)N |
Origin of Product |
United States |
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